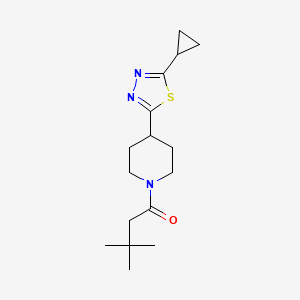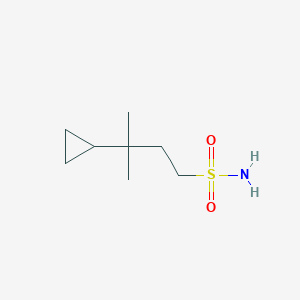
(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate is a synthetic compound that has gained significant attention in scientific research. This molecule belongs to the family of thiazole derivatives, which have shown promising biological activities in various fields of research.
Applications De Recherche Scientifique
(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has shown promising biological activities in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. In addition, this compound has shown potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been investigated for its antioxidant and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate in lab experiments include its high purity, efficiency of synthesis, and diverse biological activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the research of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate. Some of these directions include:
1. Investigating the potential of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate as a therapeutic agent for the treatment of neurodegenerative disorders.
2. Studying the effects of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate on the gut microbiome and its potential as a probiotic.
3. Investigating the potential of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate as a natural pesticide.
4. Studying the effects of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate on the immune system and its potential as an immunomodulatory agent.
5. Investigating the potential of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate as a therapeutic agent for the treatment of cancer.
Conclusion:
In conclusion, (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate is a synthetic compound that has shown promising biological activities in various fields of scientific research. It has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential applications of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate.
Méthodes De Synthèse
The synthesis of (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate involves the reaction of ethyl acetoacetate with thiosemicarbazide to form ethyl 2-(1,3-thiazol-2-yl)hydrazinecarboxylate. This intermediate compound is then reacted with ethyl chloroacetate to form (E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate. The overall synthesis method is efficient and yields a high purity product.
Propriétés
IUPAC Name |
ethyl (E)-4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-2-16-8(15)4-3-7(14)12-9(17)13-10-11-5-6-18-10/h3-6H,2H2,1H3,(H2,11,12,13,14,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHZBPDJJPUKLS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC(=S)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC(=S)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-oxo-4-(3-(thiazol-2-yl)thioureido)but-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2924499.png)
![1-[3-(Pyrrolidine-1-sulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2924505.png)
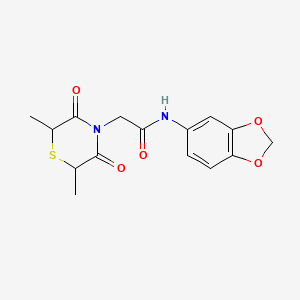
![4-chloro-N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide](/img/structure/B2924507.png)

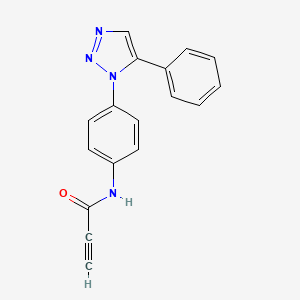
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)
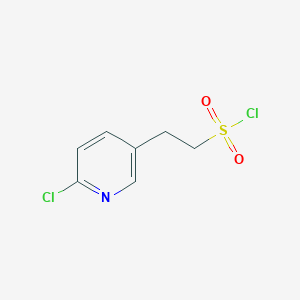
![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)
